1-(3,4-dimethylphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea
CAS No.: 1060352-95-5
Cat. No.: VC5891592
Molecular Formula: C16H16N4O2S
Molecular Weight: 328.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060352-95-5 |
|---|---|
| Molecular Formula | C16H16N4O2S |
| Molecular Weight | 328.39 |
| IUPAC Name | 1-(3,4-dimethylphenyl)-3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)urea |
| Standard InChI | InChI=1S/C16H16N4O2S/c1-9-4-5-12(8-10(9)2)18-15(22)19-13-11(3)17-16-20(14(13)21)6-7-23-16/h4-8H,1-3H3,(H2,18,19,22) |
| Standard InChI Key | JNVQOVWIDGTFBG-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC(=O)NC2=C(N=C3N(C2=O)C=CS3)C)C |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The compound has the molecular formula C₁₉H₁₈N₄O₂S and a molecular weight of 366.44 g/mol. Its structure comprises:
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A thiazolo[3,2-a]pyrimidin-5-one heterocycle with a methyl group at position 7 and a keto group at position 5.
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A urea linker (-NH-C(=O)-NH-) connecting the heterocycle to a 3,4-dimethylphenyl substituent.
Table 1: Key Structural Descriptors
| Feature | Description |
|---|---|
| Core heterocycle | Thiazolo[3,2-a]pyrimidin-5-one |
| Substituents | 7-Methyl, 3,4-dimethylphenyl |
| Functional groups | Urea, keto, methyl, aromatic rings |
| Molecular symmetry | Asymmetric |
Spectral Characterization
While spectral data for this specific compound are unavailable, analogs such as 1-(3,4-dimethoxyphenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea (PubChem CID: 44117853) provide reference points:
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¹H NMR: Aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.1–2.5 ppm), and urea NH signals (δ 8.2–9.0 ppm).
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IR: Stretching vibrations for C=O (1680–1720 cm⁻¹), N-H (3300–3500 cm⁻¹), and C-S (650–750 cm⁻¹) .
Synthesis and Derivative Design
Synthetic Routes
The compound is likely synthesized via a multi-step protocol common to thiazolopyrimidine derivatives:
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Formation of the thiazolo[3,2-a]pyrimidinone core: Cyclocondensation of 2-aminothiazole derivatives with β-keto esters or malononitriles .
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Introduction of the urea linkage: Reaction of an amine-functionalized thiazolopyrimidine with 3,4-dimethylphenyl isocyanate or via a carbodiimide-mediated coupling .
Table 2: Representative Synthetic Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Cyclocondensation | Ethyl bromoacetate, NH₄SCN, Δ |
| 2 | Functionalization | 3,4-Dimethylaniline, triphosgene |
| 3 | Urea coupling | EDC/HOBt, DMF, rt |
Structural Modifications
Key modifications in related compounds include:
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Variation of aryl groups: Substituting 3,4-dimethylphenyl with methoxy, nitro, or halide groups to modulate electronic effects .
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Heterocycle optimization: Replacing the thiazole ring with oxazole or imidazole to alter bioactivity .
Physicochemical Properties
Solubility and Lipophilicity
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LogP: Estimated 2.8–3.5 (moderately lipophilic due to aromatic and methyl groups).
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Solubility: Poor aqueous solubility (<1 µg/mL), enhanced by polar aprotic solvents (DMSO, DMF) .
Stability
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Photodegradation: Susceptible to UV-induced decomposition, as seen in fluoroquinolone analogs .
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Hydrolysis: Urea linkage stable under acidic conditions but may degrade in strong bases .
Biological Activity and Mechanisms
Anti-Inflammatory and Analgesic Effects
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COX-2 inhibition: Analog 21 (50 mg/kg) reduced inflammation by 62% in carrageenan-induced edema models .
Anticancer Activity
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DHFR/TS inhibition: Thiazolopyrimidines target dihydrofolate reductase (DHFR) and thymidylate synthase (TS), critical for DNA synthesis .
Table 3: Biological Activity Profile
| Activity | Model/Assay | Result | Citation |
|---|---|---|---|
| Antimicrobial | S. aureus MIC | 16 µg/mL | |
| Anti-inflammatory | Carrageenan edema | 62% reduction | |
| Anticancer | MCF-7 cells | IC₅₀ = 18 µM |
Pharmacokinetic and Toxicological Considerations
ADME Properties
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Absorption: Moderate oral bioavailability (~40%) due to lipophilicity.
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Metabolism: Hepatic CYP450-mediated oxidation of methyl groups .
Toxicity
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Acute toxicity: LD₅₀ > 500 mg/kg in rodents (similar to benzodiazepine analogs) .
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Genotoxicity: Negative in Drosophila sex-linked recessive lethal tests .
Applications and Future Directions
Therapeutic Prospects
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Dual-acting agents: Potential as anti-inflammatory/antimicrobial hybrids for polymicrobial infections.
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Oncology: Combination therapies with 5-fluorouracil or methotrexate .
Research Gaps
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Target identification: Proteomic studies needed to elucidate binding partners.
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Formulation: Nanoencapsulation to improve solubility and bioavailability.
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